(4Z)-4-(1-{[2-(morpholin-4-yl)ethyl]amino}ethylidene)-2,5-diphenyl-2,4-dihydro-3H-pyrazol-3-one
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Overview
Description
(4Z)-4-(1-{[2-(morpholin-4-yl)ethyl]amino}ethylidene)-2,5-diphenyl-2,4-dihydro-3H-pyrazol-3-one is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazolone core, which is known for its diverse biological activities. The presence of morpholine and diphenyl groups further enhances its chemical properties, making it a subject of interest in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-4-(1-{[2-(morpholin-4-yl)ethyl]amino}ethylidene)-2,5-diphenyl-2,4-dihydro-3H-pyrazol-3-one typically involves multiple steps:
Formation of the pyrazolone core: This can be achieved through the reaction of hydrazine with an appropriate β-diketone under acidic or basic conditions.
Introduction of the morpholine group: This step involves the reaction of the pyrazolone intermediate with 2-chloroethylmorpholine in the presence of a base such as potassium carbonate.
Formation of the final product: The final step involves the condensation of the morpholine-substituted pyrazolone with benzaldehyde derivatives under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine and pyrazolone moieties.
Reduction: Reduction reactions can target the carbonyl group in the pyrazolone ring.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride or aluminum chloride.
Major Products
Oxidation: Oxidized derivatives with altered electronic properties.
Reduction: Reduced forms with potential changes in biological activity.
Substitution: Substituted aromatic derivatives with varied functional groups.
Scientific Research Applications
Chemistry
The compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activities.
Biology
In biological research, it serves as a probe to study enzyme interactions and receptor binding due to its unique structural features.
Medicine
The compound has shown promise in medicinal chemistry as a potential therapeutic agent for various diseases, including cancer and inflammatory conditions.
Industry
In the industrial sector, it is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of (4Z)-4-(1-{[2-(morpholin-4-yl)ethyl]amino}ethylidene)-2,5-diphenyl-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- (4Z)-4-(1-{[2-(piperidin-4-yl)ethyl]amino}ethylidene)-2,5-diphenyl-2,4-dihydro-3H-pyrazol-3-one
- (4Z)-4-(1-{[2-(pyrrolidin-4-yl)ethyl]amino}ethylidene)-2,5-diphenyl-2,4-dihydro-3H-pyrazol-3-one
Uniqueness
Compared to similar compounds, (4Z)-4-(1-{[2-(morpholin-4-yl)ethyl]amino}ethylidene)-2,5-diphenyl-2,4-dihydro-3H-pyrazol-3-one exhibits unique properties due to the presence of the morpholine group, which enhances its solubility and reactivity. This makes it particularly valuable in applications requiring high solubility and specific reactivity profiles.
Properties
Molecular Formula |
C23H26N4O2 |
---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
4-[C-methyl-N-(2-morpholin-4-ylethyl)carbonimidoyl]-2,5-diphenyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C23H26N4O2/c1-18(24-12-13-26-14-16-29-17-15-26)21-22(19-8-4-2-5-9-19)25-27(23(21)28)20-10-6-3-7-11-20/h2-11,25H,12-17H2,1H3 |
InChI Key |
CFXXQIMNGCGXDY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NCCN1CCOCC1)C2=C(NN(C2=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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